N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Overview
Description
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a naphthalene moiety and a benzamide group. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with 2-aminopyrimidine derivatives under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions involving naphthalene derivatives and thiol compounds to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free methods and green chemistry techniques are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or thiol groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-((2-(phenylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
Uniqueness
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness may contribute to its specific biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N5O3S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H21N5O3S/c1-14-9-11-16(12-10-14)22(31)27-20-21(25)28-24(29-23(20)32)33-13-19(30)26-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32) |
InChI Key |
JHQSMXXAHMMIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
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